1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Catalog No.
S6803083
CAS No.
933196-57-7
M.F
C22H21FN2O3
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazas...

CAS Number

933196-57-7

Product Name

1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

IUPAC Name

4-(4-fluorobenzoyl)-2-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-3-one

Molecular Formula

C22H21FN2O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C22H21FN2O3/c1-28-18-11-7-15(8-12-18)19-21(27)25(22(24-19)13-3-2-4-14-22)20(26)16-5-9-17(23)10-6-16/h5-12H,2-4,13-14H2,1H3

InChI Key

OGNPGEJBNURNAL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)C(=O)C4=CC=C(C=C4)F

1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by a spirocyclic structure that incorporates both diazine and ketone functionalities. The presence of a fluorobenzoyl group and a methoxyphenyl group contributes to its unique chemical properties, making it an interesting candidate for various applications in medicinal chemistry and material science.

The compound's molecular formula is C₁₉H₁₈F N₂O₂, and its structure includes a spiro linkage between two cyclic systems, which is significant in influencing its biological activity and chemical reactivity. The spiro configuration often leads to unique interactions with biological targets, enhancing the compound's potential as a pharmaceutical agent.

Due to the lack of research, no data exists on the safety or hazards associated with this compound. It's important to treat any unknown compound with caution until proper safety assessments are conducted.

Future Research Directions

  • Synthesis and characterization of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities through in vitro and in vivo studies.

The reactions involving 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one primarily focus on its ability to undergo nucleophilic substitutions and modifications at the carbonyl or nitrogen centers. For instance, the compound can react with nucleophiles such as amines or thiols, leading to the formation of various derivatives that may exhibit altered biological activities or chemical stabilities.

Additionally, the compound's diazaspiro structure allows for potential cyclization reactions that could yield novel compounds with enhanced properties. The presence of the fluorine atom may also influence reaction pathways due to its electronegativity and steric effects.

The synthesis of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be achieved through several methods:

  • Condensation Reactions: Utilizing appropriate starting materials such as 4-fluorobenzoyl chloride and 4-methoxyphenyl hydrazine under basic conditions can yield the desired spiro compound.
  • Cyclization Techniques: The diazaspiro framework can be formed through cyclization of precursors containing both amine and carbonyl functionalities.
  • Functional Group Modifications: Post-synthesis modifications such as alkylation or acylation can be employed to introduce additional substituents that enhance biological activity.

Each method requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.

1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has potential applications in:

  • Pharmaceutical Development: Due to its possible bioactivity against various diseases.
  • Material Science: As a building block for polymers or materials with specific electronic or optical properties.
  • Chemical Probes: For studying biological pathways or mechanisms due to its structural uniqueness.

Interaction studies are crucial for understanding how 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • Spectroscopic Methods: Including NMR and mass spectrometry for elucidating interaction mechanisms.
  • Biological Assays: To evaluate the efficacy against specific cell lines or enzymes.

These studies help clarify the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one:

Compound NameStructureUnique Features
2-[(4-bromophenyl)methyl]-8-diazaspiro[4.5]decan-1-oneStructureContains bromine substituent; studied for chemokine modulation .
2-[(3-methoxyphenyl)acetyl]-8-diazaspiro[4.5]decan-1-oneStructureFocused on anti-cancer properties; methoxy group enhances solubility .
N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamideStructureExhibits unique hydrogen bonding capabilities; potential as an antibacterial agent .

These compounds highlight the unique aspects of 1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one in terms of substituent effects on biological activity and chemical reactivity.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

380.15362070 g/mol

Monoisotopic Mass

380.15362070 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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